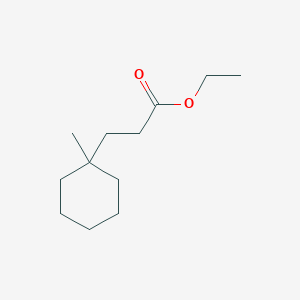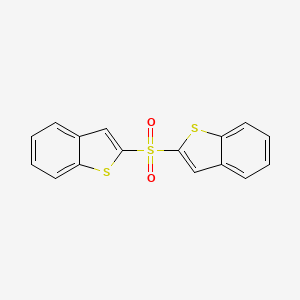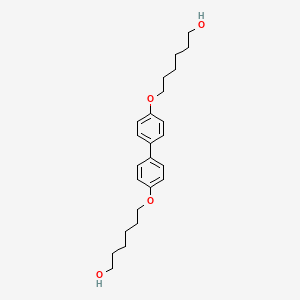
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring fused with a methoxyphenyl group and a N-methylcarbamate moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride to form the benzothiazole ringThe final step involves the formation of the N-methylcarbamate moiety via carbamation reactions using methyl isocyanate or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient synthesis. The process may also involve purification steps like recrystallization and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
2-aminobenzothiazole: Another benzothiazole derivative with similar structural features.
Benzoxazole: A related compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness
(1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl) N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
104030-05-9 |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
[1,3-benzothiazol-2-yl-(2-methoxyphenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C17H16N2O3S/c1-18-17(20)22-15(11-7-3-5-9-13(11)21-2)16-19-12-8-4-6-10-14(12)23-16/h3-10,15H,1-2H3,(H,18,20) |
InChI-Schlüssel |
HFMNBPYLWXBMKP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC(C1=CC=CC=C1OC)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
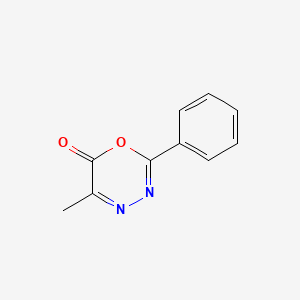
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
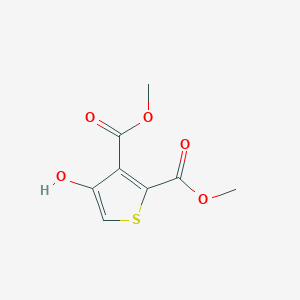
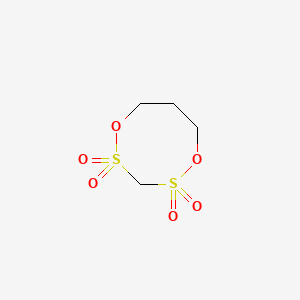
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)


